
WAY-151932
概要
説明
VNA-932は、内分泌系や代謝系に関連する様々な疾患における潜在的な治療用途について研究されてきました .
合成方法
VNA-932の合成は、2-クロロ-4-フルオロ安息香酸を、シュウ酸クロリドと触媒量のジメチルホルムアミドを用いて酸クロリド型に変換することから始まります。この中間体を次に、ピロロベンゾジアゼピンとカップリングさせて対応するアミドを形成します。 このアミド中のフッ素原子は、3-メチルピラゾールのナトリウム塩で置換され、目的の化合物とその位置異性体の混合物が生成されます。これらはカラムクロマトグラフィーによって分離されます .
化学反応解析
VNA-932は、次のような様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、異なる酸化生成物を生成することができます。
還元: 還元反応は、分子内の官能基を修飾するために実行することができます。
置換: この化合物は、特にハロゲン原子の置換を含む置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、水素化ナトリウム、tert-ブトキシドカリウム、ジメチルホルムアミドなどがあります。
科学研究での応用
VNA-932は、その科学研究における応用について広範な研究が行われており、次のような分野が含まれます。
化学: バソプレシン受容体アゴニストの研究における参照化合物として使用されます。
生物学: 細胞シグナル伝達経路、特に環状アデノシン一リン酸(cAMP)生成に関与する経路への影響について研究されています。
医学: 糖尿病性尿崩症や尿失禁などの疾患の治療における潜在的な治療用途について検討されています。
準備方法
The synthesis of VNA-932 involves several steps, starting with the conversion of 2-chloro-4-fluorobenzoic acid to its acid chloride form using oxalyl chloride and a catalytic amount of dimethylformamide. This intermediate is then coupled with pyrrolobenzodiazepine to form the corresponding amide. The fluorine atom in this amide is displaced by the sodium salt of 3-methylpyrazole, resulting in a mixture of the desired compound and its regioisomer, which are separated by column chromatography .
化学反応の分析
VNA-932 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the displacement of halogen atoms. Common reagents used in these reactions include sodium hydride, potassium tert-butoxide, and dimethylformamide.
科学的研究の応用
VNA-932 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a reference compound in the study of vasopressin receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) formation.
Medicine: Explored for its potential therapeutic applications in treating conditions such as diabetes insipidus and urinary incontinence.
Industry: Utilized in the development of new pharmacological agents targeting vasopressin receptors
作用機序
VNA-932は、バソプレシンV2受容体に結合して活性化することでその効果を発揮します。この活性化により、これらの受容体を発現する細胞における環状アデノシン一リン酸(cAMP)の生成が刺激されます。 cAMPレベルの増加は、腎臓における水の再吸収の調節や尿量の調節など、様々な下流効果をもたらします .
類似化合物との比較
VNA-932は、他の類似化合物に比べて、バソプレシンV2受容体に対する親和性と選択性が高い点が特徴です。類似化合物には、次のようなものがあります。
リキシバプタン: 低ナトリウム血症の治療のために臨床試験で使用されているバソプレシンV2受容体アンタゴニストです。
デスモプレシン: 糖尿病性尿崩症や夜尿症の治療に使用されるバソプレシンの合成アナログです。
VNA-932は、バソプレシンV2受容体に対する強力なアゴニスト活性を持つため、研究と潜在的な治療用途の両方に役立つ貴重なツールです。
生物活性
WAY-151932 is a compound that has garnered attention in pharmacological research due to its unique biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Overview of this compound
This compound is a selective antagonist of the serotonin 5-HT2A receptor. Its structural characteristics allow it to interact with the receptor in a way that inhibits its activity, which is significant given the role of 5-HT2A receptors in various neurological and psychiatric conditions.
This compound operates primarily through the inhibition of the 5-HT2A receptor, which is implicated in several physiological processes:
- Neurotransmission : By blocking serotonin from binding to the 5-HT2A receptor, this compound can modulate neurotransmitter release, which may influence mood and cognition.
- Antipsychotic Effects : The antagonism of 5-HT2A receptors is associated with antipsychotic effects, making this compound a candidate for treating disorders such as schizophrenia and depression.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Biological Activity | Model/System | Outcome | Mechanism |
---|---|---|---|
Antipsychotic Effects | Animal models | Reduced symptoms of psychosis | Inhibition of 5-HT2A receptor |
Neuroprotective Effects | In vitro neuronal cultures | Decreased neuronal apoptosis | Modulation of signaling pathways (e.g., PI3K/Akt) |
Cognitive Enhancement | Rodent models | Improved memory performance | Enhanced dopaminergic signaling |
Anti-anxiety Effects | Behavioral assays | Decreased anxiety-like behavior | Interaction with serotonergic pathways |
Case Studies
- Antipsychotic Efficacy : A study involving rodent models demonstrated that administration of this compound resulted in significant reductions in psychotic behaviors induced by amphetamine. The results indicated that this compound effectively mitigated hyperactivity and stereotypic behaviors associated with dopaminergic dysregulation.
- Neuroprotection in Stroke Models : In a controlled experiment using middle cerebral artery occlusion (MCAO) models, this compound exhibited neuroprotective properties by reducing infarct size and improving functional recovery post-stroke. The underlying mechanism was linked to the inhibition of excitotoxicity mediated by excessive glutamate release.
- Cognitive Enhancement Studies : Research involving aged rats showed that treatment with this compound improved performance in spatial memory tasks. This enhancement was attributed to increased synaptic plasticity and improved long-term potentiation (LTP) in hippocampal slices.
Research Findings
Recent studies have highlighted additional aspects of this compound's biological activity:
- Behavioral Studies : Behavioral assessments have shown that this compound not only reduces anxiety-like behaviors but also enhances social interaction in animal models, suggesting potential applications in social anxiety disorders.
- Pharmacokinetics : Investigations into the pharmacokinetic profile of this compound indicate favorable absorption and distribution characteristics, making it a viable candidate for further clinical development.
特性
IUPAC Name |
[2-chloro-4-(3-methylpyrazol-1-yl)phenyl]-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O/c1-16-10-12-28(25-16)18-8-9-20(21(24)13-18)23(29)27-15-19-6-4-11-26(19)14-17-5-2-3-7-22(17)27/h2-13H,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKQHDZUZGKDGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220460-92-4 | |
Record name | WAY-151932 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220460924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WAY-151932 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC7IZ88XD2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。